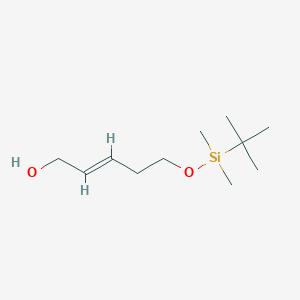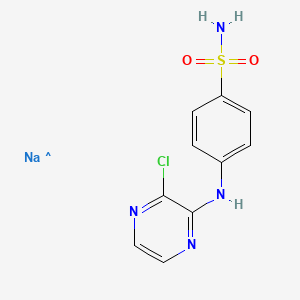
Sodium N-(3-chloropyrazinyl)sulfanilamidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium N-(3-chloropyrazinyl)sulfanilamidate is a heterocyclic organic compound with the molecular formula C10H9ClN4NaO2S and a molecular weight of 307.71 g/mol . This compound is known for its unique structure, which includes a pyrazine ring substituted with a chlorine atom and a sulfanilamide group. It is primarily used in research and experimental applications .
準備方法
The synthesis of Sodium N-(3-chloropyrazinyl)sulfanilamidate typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyrazine and sulfanilamide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt.
Synthetic Route: The 3-chloropyrazine is reacted with sulfanilamide under controlled conditions to form the desired product.
化学反応の分析
Sodium N-(3-chloropyrazinyl)sulfanilamidate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The sulfanilamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include bases like sodium hydroxide and acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Sodium N-(3-chloropyrazinyl)sulfanilamidate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections.
作用機序
The mechanism of action of Sodium N-(3-chloropyrazinyl)sulfanilamidate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The sulfanilamide group is known to inhibit bacterial growth by interfering with the synthesis of folic acid, a crucial component for bacterial DNA synthesis .
類似化合物との比較
Sodium N-(3-chloropyrazinyl)sulfanilamidate can be compared to other sulfanilamide derivatives, such as:
Sulfadiazine: Another sulfanilamide derivative with similar antimicrobial properties.
Sulfamethoxazole: Commonly used in combination with trimethoprim for its antibacterial effects.
Sulfisoxazole: Known for its use in treating urinary tract infections.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazine ring, which may confer distinct biological activities and chemical reactivity .
特性
分子式 |
C10H9ClN4NaO2S |
|---|---|
分子量 |
307.71 g/mol |
InChI |
InChI=1S/C10H9ClN4O2S.Na/c11-9-10(14-6-5-13-9)15-7-1-3-8(4-2-7)18(12,16)17;/h1-6H,(H,14,15)(H2,12,16,17); |
InChIキー |
RKKCJTNVTFWPPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=NC=CN=C2Cl)S(=O)(=O)N.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


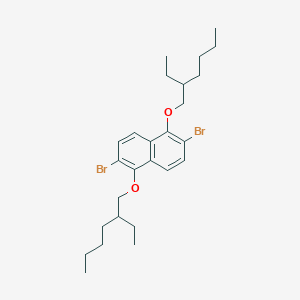
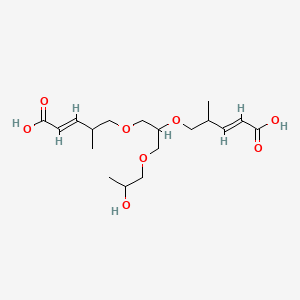

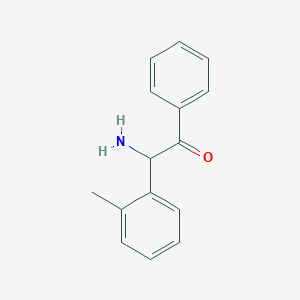

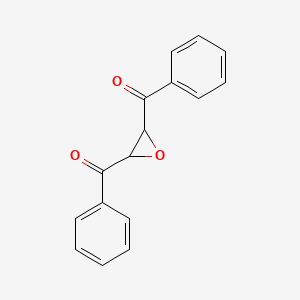
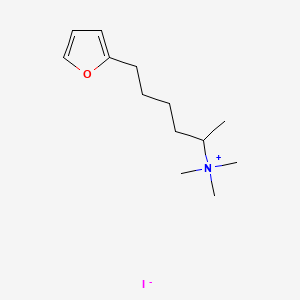
![Silane, dimethyl[2-(pentafluorophenyl)ethyl]-](/img/structure/B13774164.png)





